molecular formula C8H5ClF4O B1590715 1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 75820-58-5

1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No. B1590715
CAS RN: 75820-58-5
M. Wt: 228.57 g/mol
InChI Key: KBSCMSKBMYLURX-UHFFFAOYSA-N
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Description

1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene, also known as TFE-4-Cl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFE-4-Cl is a halogenated aromatic compound that is widely used in various fields of research, including organic synthesis, materials science, and drug discovery.

Scientific Research Applications

Halogenation Processes

1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene is involved in various halogenation processes. Controlled chlorination of related compounds produces derivatives with different degrees of substitution. These derivatives exhibit good thermal stability at high temperatures (Herkes, 1977)(Herkes, 1977).

Luminescence Sensing and Pesticide Removal

This compound is relevant in the construction of metal-organic frameworks (MOFs) that serve as efficient luminescent sensory materials. These MOFs are highly selective and sensitive to environmental contaminants, including heavy metals and organic compounds, and can be used for recyclable detection (Zhao et al., 2017)(Zhao et al., 2017).

Microbial Dechlorination

Research indicates the role of 1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene in microbial dechlorination processes. Specific bacterial strains can dechlorinate chlorinated benzenes to less harmful compounds under anaerobic conditions, highlighting its potential in bioremediation (Adrian et al., 2000)(Adrian et al., 2000).

Crystal Structure and Intermolecular Interactions

The compound's analogs have been studied for their crystal structures and intermolecular interactions. These studies contribute to understanding the molecular configuration and behavior of similar fluoroaromatic compounds in various states (Thakur et al., 2010)(Thakur et al., 2010).

Direct Iodination

In the field of organic synthesis, this compound can be involved in the selective and effective iodination of benzene derivatives. This process is important for the preparation of various organic compounds, including pharmaceuticals and agrochemicals (Stavber et al., 2002)(Stavber et al., 2002).

Environmental Safety and Catalysis

This compound plays a role in environmental safety and catalysis. Studies show the catalytic conversions of chlorinated benzenes and dioxins, indicating its potential in reducing environmental pollution (Lee & Jurng, 2008)(Lee & Jurng, 2008).

properties

IUPAC Name

1-chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSCMSKBMYLURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509686
Record name 1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene

CAS RN

75820-58-5
Record name 1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chlorophenol reacts under basic catalysis with tetrafluoroethylene to give 1-chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene as a colorless oil of b.p. 68° at 12 Torr. [For example, see J. Am Chem. Soc. 73, 5831 (1951) and Chem. Abstr. 73, 36584q.]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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